Cas no 1806940-91-9 (3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine)

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine is a halogenated pyridine derivative with significant utility in synthetic organic chemistry. Its multifunctional structure, featuring bromomethyl, difluoromethyl, hydroxy, and iodo substituents, makes it a versatile intermediate for constructing complex heterocyclic frameworks. The presence of both electrophilic (bromomethyl, iodo) and nucleophilic (hydroxy) sites enables selective modifications, while the difluoromethyl group enhances metabolic stability in pharmaceutical applications. This compound is particularly valuable in cross-coupling reactions, nucleophilic substitutions, and fluorinated analog synthesis. Its high purity and well-defined reactivity profile ensure reproducibility in research and industrial settings, making it a preferred choice for advanced chemical synthesis.
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine structure
1806940-91-9 structure
Product Name:3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
CAS No:1806940-91-9
MF:C7H5BrF2INO
MW:363.925980329514
CID:4886539
Update Time:2025-05-20

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
    • Inchi: 1S/C7H5BrF2INO/c8-2-3-4(11)1-5(6(9)10)12-7(3)13/h1,6H,2H2,(H,12,13)
    • InChI Key: OTNDYZMUTVUMFU-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(F)F)NC(C=1CBr)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 301
  • XLogP3: 1.6
  • Topological Polar Surface Area: 29.1

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029030780-250mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
1806940-91-9 95%
250mg
$989.80 2022-03-31
Alichem
A029030780-500mg
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
1806940-91-9 95%
500mg
$1,769.25 2022-03-31
Alichem
A029030780-1g
3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine
1806940-91-9 95%
1g
$3,068.70 2022-03-31

Additional information on 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine

3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine: A Comprehensive Overview

The compound 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine (CAS No. 1806940-91-9) is a highly specialized organic molecule with a complex structure and unique chemical properties. This compound belongs to the class of pyridines, which are aromatic heterocyclic compounds widely used in pharmaceuticals, agrochemicals, and materials science. The presence of multiple functional groups—namely, a bromomethyl group at position 3, a difluoromethyl group at position 6, a hydroxyl group at position 2, and an iodine atom at position 4—makes this compound particularly interesting for researchers in various fields.

Recent studies have highlighted the potential of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine in drug discovery. The combination of halogen atoms (bromine and iodine) with hydroxyl and difluoromethyl groups provides this molecule with a high degree of structural diversity, which is crucial for binding to specific biological targets. For instance, the bromine atom at position 3 can act as an electrophilic center, facilitating nucleophilic substitutions that are often critical in enzymatic reactions. Similarly, the iodine atom at position 4 contributes to the molecule's electronic properties, enhancing its ability to interact with biomolecules such as proteins and nucleic acids.

The hydroxyl group at position 2 plays a significant role in the compound's solubility and bioavailability. Hydroxyl groups are known to increase the polarity of molecules, which can improve their solubility in aqueous media—a desirable trait for pharmaceutical compounds. Furthermore, the difluoromethyl group at position 6 introduces fluorine atoms into the structure, which are known for their ability to modulate physical and chemical properties such as lipophilicity and metabolic stability. This makes 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine a promising candidate for designing drugs with improved pharmacokinetic profiles.

In terms of synthesis, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine is typically prepared through multi-step organic reactions involving halogenation, substitution, and oxidation processes. The synthesis pathway often begins with a pyridine derivative that undergoes sequential modifications to introduce the desired functional groups. Researchers have recently explored greener synthetic methods, such as using microwave-assisted synthesis or catalytic systems, to enhance reaction efficiency and reduce environmental impact.

From an applications perspective, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine has shown potential in several areas beyond drug discovery. For example, its unique electronic properties make it a candidate for use in organic electronics, where it could serve as a building block for semiconducting materials or light-emitting diodes (LEDs). Additionally, this compound has been investigated for its role in catalysis; the presence of multiple halogen atoms can facilitate catalytic cycles in various chemical transformations.

Recent advancements in computational chemistry have also provided deeper insights into the structure-property relationships of 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine. Quantum mechanical calculations have revealed that the molecule exhibits significant conjugation across its aromatic ring, which enhances its stability and reactivity. These findings have been instrumental in guiding experimental studies aimed at optimizing its synthesis and exploring its applications further.

In conclusion, 3-(Bromomethyl)-6-(difluoromethyl)-2-hydroxy-4-iodopyridine (CAS No. 1806940-91-9) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique combination of functional groups makes it an attractive target for researchers in drug discovery, materials science, and catalysis. As ongoing studies continue to uncover new properties and uses for this compound, it is likely to play an increasingly important role in advancing modern chemistry and related fields.

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